![molecular formula C9H9NO B2427159 [3-(Prop-2-yn-1-yloxy)phenyl]amine CAS No. 60042-20-8](/img/structure/B2427159.png)
[3-(Prop-2-yn-1-yloxy)phenyl]amine
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Overview
Description
[3-(Prop-2-yn-1-yloxy)phenyl]amine: is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . It is also known by its IUPAC name 3-(prop-2-yn-1-yloxy)aniline . This compound is characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and an amine group at the meta position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]amine typically involves the reaction of 3-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: [3-(Prop-2-yn-1-yloxy)phenyl]amine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to link biomolecules for various biological studies.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [3-(Prop-2-yn-1-yloxy)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For instance, in drug development, it may act by inhibiting or activating certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 1-(Prop-2-yn-1-yloxy)-4-propylbenzene
Comparison:
- Structural Differences: While these compounds share the prop-2-yn-1-yloxy group, they differ in the nature of the aromatic ring and other substituents.
- Unique Properties: [3-(Prop-2-yn-1-yloxy)phenyl]amine is unique due to the presence of both an amine and a prop-2-yn-1-yloxy group, which imparts distinct reactivity and applications .
Biological Activity
[3-(Prop-2-yn-1-yloxy)phenyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a prop-2-yn-1-yloxy group attached to a phenyl amine structure. This configuration is significant as it influences the compound's reactivity and biological interactions. The synthesis typically involves the reaction of phenolic compounds with propargyl bromide in the presence of a base, yielding derivatives that can be further modified for enhanced activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, one derivative was shown to significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and C32 (melanoma) cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound alters the expression levels of key apoptotic regulators such as BCL-2 and BAX, shifting the balance towards apoptosis in cancer cells .
- Cell Cycle Regulation : It enhances the transcriptional activity of cell cycle regulators like P53 and P21, leading to cell cycle arrest at the G2/M phase .
The following table summarizes the anticancer activity findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 36 | Apoptosis induction, cell cycle arrest |
MDA-MB-231 | 30 | Modulation of BCL-2/BAX ratio |
C32 | 25 | Activation of P53 and P21 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies indicate that certain derivatives possess significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate antibacterial potency:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
MRSA | 64 | Moderate |
Staphylococcus aureus | 128 | Moderate |
Case Studies
- Study on Anticancer Efficacy : A study evaluated the effects of this compound on melanoma cells. Results indicated a significant reduction in cell proliferation and increased apoptosis markers after treatment with the compound at concentrations above 25 µM .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties against MRSA. The compound demonstrated bactericidal effects, with an MBC (Minimum Bactericidal Concentration) indicating effective killing at concentrations correlating with MIC values .
Properties
IUPAC Name |
3-prop-2-ynoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRJGXBLWHBYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60042-20-8 |
Source
|
Record name | 3-(prop-2-yn-1-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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